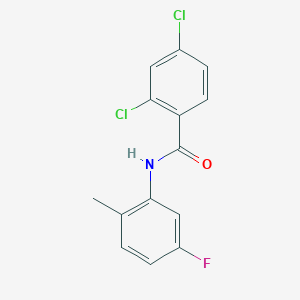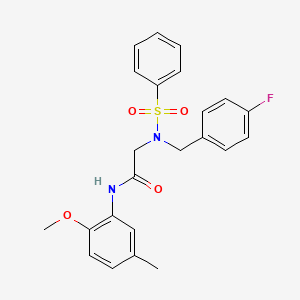
2-cyano-N-(4-fluorophenyl)-3-(1H-indol-3-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyano-N-(4-fluorophenyl)-3-(1H-indol-3-yl)acrylamide is a synthetic compound that has attracted significant attention in scientific research due to its potential therapeutic applications. The compound is a member of the acrylamide family and is commonly referred to as CFIA. CFIA has been shown to exhibit potent anti-cancer properties and has been the subject of numerous studies aimed at understanding its mechanism of action and potential therapeutic applications.
作用机制
The mechanism of action of CFIA is not fully understood, but studies have suggested that the compound may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. CFIA has been shown to inhibit the activity of a protein called STAT3, which is involved in the regulation of cell growth and survival. Inhibition of STAT3 activity has been shown to induce apoptosis in cancer cells and inhibit their growth.
Biochemical and Physiological Effects:
CFIA has been shown to exhibit potent anti-cancer properties, but its effects on normal cells are not well understood. Studies have suggested that CFIA may have a selective effect on cancer cells, leaving normal cells relatively unaffected. However, further studies are needed to fully understand the biochemical and physiological effects of CFIA on normal cells.
实验室实验的优点和局限性
CFIA has several advantages for use in lab experiments. The compound is relatively easy to synthesize and can be obtained in high yields and purity. CFIA is also stable under a wide range of conditions, making it suitable for use in a variety of experimental settings. However, CFIA also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several potential future directions for research on CFIA. One area of interest is the development of more potent and selective analogs of CFIA that may exhibit improved anti-cancer properties. Another area of interest is the development of new therapeutic strategies that combine CFIA with other anti-cancer agents to enhance its efficacy. Finally, further studies are needed to fully understand the mechanism of action of CFIA and its potential effects on normal cells.
合成方法
The synthesis of CFIA involves the reaction of 4-fluoroaniline with indole-3-carboxaldehyde to form the intermediate 4-fluoroindole-3-carboxaldehyde. The intermediate is then reacted with cyanoacetamide to form the final product, CFIA. The synthesis of CFIA is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity.
科学研究应用
CFIA has been the subject of numerous scientific studies due to its potential therapeutic applications. The compound has been shown to exhibit potent anti-cancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. CFIA has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
属性
IUPAC Name |
(E)-2-cyano-N-(4-fluorophenyl)-3-(1H-indol-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O/c19-14-5-7-15(8-6-14)22-18(23)12(10-20)9-13-11-21-17-4-2-1-3-16(13)17/h1-9,11,21H,(H,22,23)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNBBKOBVSIEOD-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-(4-fluorophenyl)-3-(1H-indol-3-yl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5805420.png)
![N-(2,5-dimethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5805430.png)

![2-(4-chlorophenoxy)-N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-methylpropanohydrazide](/img/structure/B5805444.png)
![2-amino-4-(2,4-dimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5805452.png)
![4-({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5805456.png)

![2-methoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5805478.png)

![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5805492.png)

![3-phenyl-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B5805508.png)

![1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperidine](/img/structure/B5805516.png)